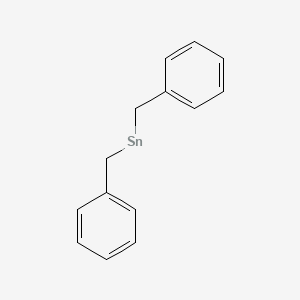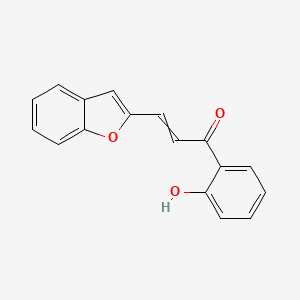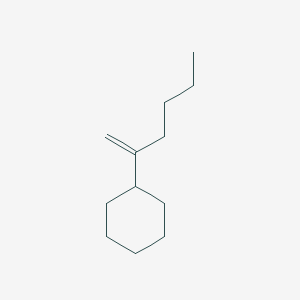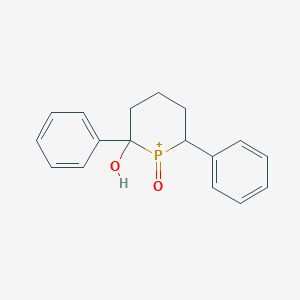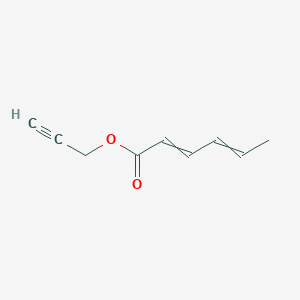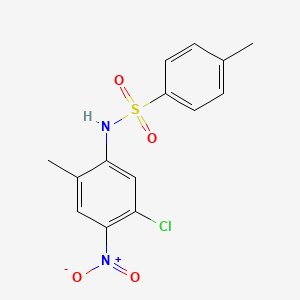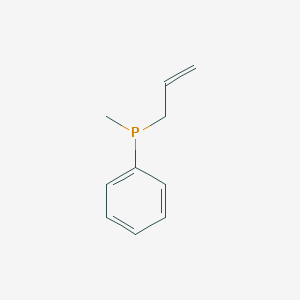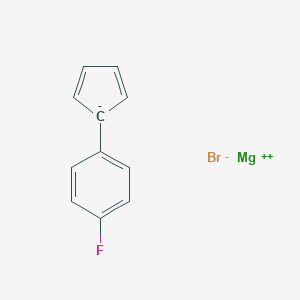
magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide is a complex organometallic compound that combines magnesium, a cyclopentadienyl group, a fluorobenzene moiety, and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene with a magnesium source in the presence of a bromide ion. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in this synthesis include tetrahydrofuran and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated cyclopentadienyl ketones, while substitution reactions can produce a variety of substituted cyclopentadienyl derivatives.
Aplicaciones Científicas De Investigación
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions and participate in electron transfer reactions. These interactions can modulate the activity of biological pathways and influence various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;1-cyclopenta-2,4-dien-1-yl-4-nitrobenzene;bromide
- Magnesium;1-cyclopenta-2,4-dien-1-yl-4-chlorobenzene;bromide
- Magnesium;1-cyclopenta-2,4-dien-1-yl-4-methylbenzene;bromide
Uniqueness
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide is unique due to the presence of the fluorobenzene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
53300-16-6 |
|---|---|
Fórmula molecular |
C11H8BrFMg |
Peso molecular |
263.39 g/mol |
Nombre IUPAC |
magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide |
InChI |
InChI=1S/C11H8F.BrH.Mg/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;;/h1-8H;1H;/q-1;;+2/p-1 |
Clave InChI |
LCDBTBBCSPGVJU-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-](C=C1)C2=CC=C(C=C2)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


